molecular formula C14H9Cl4NO B452753 N,2-bis(2,4-dichlorophenyl)acetamide

N,2-bis(2,4-dichlorophenyl)acetamide

Cat. No.: B452753
M. Wt: 349g/mol
InChI Key: JVSRPUHYFGSOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-bis(2,4-dichlorophenyl)acetamide is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. Researchers working with this compound should conduct thorough safety evaluations and refer to the corresponding Material Safety Data Sheet (MSDS) before use. The specific physical and chemical properties, mechanism of action, and primary research applications for this compound are currently not specified in the available literature. Its structural class suggests potential utility as a building block in organic synthesis or as a precursor for developing more complex molecules in medicinal chemistry and materials science research. Further investigation is required to determine its specific research value and biological activity.

Properties

Molecular Formula

C14H9Cl4NO

Molecular Weight

349g/mol

IUPAC Name

N,2-bis(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C14H9Cl4NO/c15-9-2-1-8(11(17)6-9)5-14(20)19-13-4-3-10(16)7-12(13)18/h1-4,6-7H,5H2,(H,19,20)

InChI Key

JVSRPUHYFGSOPP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Alachlor and pretilachlor feature alkyl and alkoxy groups (e.g., methoxymethyl, propoxyethyl) that enhance solubility and soil mobility, critical for herbicidal action . The sulfonyl group in 2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide introduces strong electron-withdrawing effects, which may alter reactivity or binding affinity compared to the parent acetamide .

Crystallographic Behavior :

  • The pyrazole-containing analog (C₁₉H₁₇Cl₂N₃O₂) forms dimers via N–H···O hydrogen bonds, with dihedral angles between aromatic rings influencing molecular packing . Similar interactions are expected in this compound, though steric effects from bulkier dichlorophenyl groups may reduce conformational flexibility.

Synthetic Pathways: The target compound can likely be synthesized via amide coupling, analogous to the method used for 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide, which employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dichloromethane .

Toxicological Considerations :

  • Chloroacetanilide herbicides like alachlor inhibit protein synthesis in plant meristems . This compound may share this mechanism but could exhibit higher persistence due to reduced biodegradability from additional chlorine atoms.

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves reacting 2,4-dichloroaniline with 2-(2,4-dichlorophenyl)acetyl chloride in anhydrous conditions. The acyl chloride is generated in situ from 2-(2,4-dichlorophenyl)acetic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A base such as pyridine or triethylamine neutralizes HCl byproducts.

Example Procedure:

  • Dissolve 2-(2,4-dichlorophenyl)acetic acid (10 mmol) in dry dichloromethane (50 mL).

  • Add SOCl₂ (12 mmol) dropwise under nitrogen at 0°C.

  • Stir at room temperature for 2 hours, then evaporate excess SOCl₂.

  • Dissolve the resultant acyl chloride in tetrahydrofuran (THF) and add 2,4-dichloroaniline (10 mmol) with pyridine (12 mmol).

  • Reflux for 6 hours, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).

Yield: 65–78% after purification.

Optimization and Challenges

  • Solvent Choice: Tetrahydrofuran (THF) or dichloromethane ensures solubility of aromatic intermediates.

  • Byproduct Mitigation: Excess acyl chloride or amine leads to dimerization. Stoichiometric control is critical.

  • Purification: Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the product.

Coupling Reactions Using Activating Agents

Carbodiimide-Mediated Coupling

This compound can be synthesized via carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This method avoids handling reactive acyl chlorides.

Procedure:

  • Combine 2-(2,4-dichlorophenyl)acetic acid (10 mmol), 2,4-dichloroaniline (10 mmol), and EDCl (12 mmol) in dimethylformamide (DMF).

  • Add catalytic 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • Stir at 25°C for 12 hours, then pour into ice water.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Yield: 70–82% after recrystallization from ethanol/DMF.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Purity
Direct AcylationAcyl chloride, 2,4-dichloroanilineTHF, pyridine, reflux65–78%>95%
EDCl CouplingCarboxylic acid, amineDMF, EDCl, DMAP, 25°C70–82%>98%
Multi-StepFunctionalized intermediatesChromatography, reflux50–60%90–95%

Key Findings:

  • EDCl coupling offers higher yields and purity but requires costly reagents.

  • Direct acylation is more scalable but necessitates careful handling of acyl chlorides.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 6.85 (br s, 1H, NH), 3.65 (s, 2H, CH₂), 2.10 (s, 3H, COCH₃).

  • IR : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (acetonitrile/water, 70:30) .

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